5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole
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Overview
Description
5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through hydrogen bonding, which is crucial for their biological activity .
Biochemical Pathways
1,2,3-triazole derivatives have been used in the synthesis of compounds that exhibited various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing the 1,2,3-triazole ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring is often synthesized using a “click chemistry” approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
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Pyrrolidine Ring Formation: : The pyrrolidine ring can be introduced through various methods, including the reaction of a suitable amine with a carbonyl compound to form the pyrrolidine ring structure.
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Coupling with Indole: : The final step involves coupling the triazole-pyrrolidine intermediate with an indole derivative. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of reduced analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce various hydroxy or amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays. It can act as an enzyme inhibitor, affecting enzymes such as carbonic anhydrase, which is involved in many physiological processes. Its ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its anticancer activity has been of particular interest, with studies showing its ability to inhibit the growth of certain cancer cell lines. Additionally, its antimicrobial properties make it a candidate for the development of new antibiotics.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
5-(1H-1,2,3-triazol-4-yl)-1H-indole: This compound is similar but lacks the pyrrolidine ring, which may affect its biological activity.
1-(1H-1,2,3-triazol-4-yl)-2-(1H-indol-3-yl)ethanone: This compound has a different linkage between the triazole and indole rings, which can lead to different reactivity and biological properties.
Uniqueness
The presence of both the triazole and pyrrolidine rings in 5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole gives it unique chemical and biological properties. This combination allows for a broader range of interactions with biological targets, potentially leading to more potent and selective effects.
Properties
IUPAC Name |
1H-indol-5-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c21-15(12-1-2-14-11(9-12)3-5-16-14)19-7-4-13(10-19)20-8-6-17-18-20/h1-3,5-6,8-9,13,16H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGXCPAYKUTBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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